7-Benzyl-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione
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Overview
Description
7-Benzyl-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione is a chemical compound with the molecular formula C17H21N5O3. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C17H21N5O3. The structure is likely to include a purine ring, given the presence of a purine in the name of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 343.387. Other properties such as melting point, boiling point, and density could not be found in the available resources .Scientific Research Applications
Synthesis of Fused Pyranones
Research by Ornik et al. (1990) focused on the reaction of methyl 2-benzoylamino-3-dimethylaminopropenoate with carbocyclic and heterocyclic 1,3-diketones, including derivatives similar to 7-Benzyl-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione, to synthesize fused pyranones. This study is significant in exploring the potential for creating complex organic compounds that could have various applications in pharmaceuticals and material sciences (Ornik, Čadež, Stanovnik, & Tiŝler, 1990).
Precursors of Purine Analogs
Alves et al. (1994) describe a process involving the synthesis of 4- and 5-disubstituted 1-benzylimidazoles, serving as important precursors for purine analogs. The methodology and compounds explored in this research are relevant to the synthesis of compounds structurally similar to this compound, which might be applied in the development of new pharmaceuticals (Alves, Proença, & Booth, 1994).
Synthesis of Pyrimido[5,4-d]pyrimidine Derivatives
Ribeiro et al. (2009) investigated the synthesis of 4-amino-8-(arylamino)pyrimido[5,4-d]pyrimidine 3-oxides, indicating a method that might be adaptable for synthesizing derivatives of this compound. Such compounds can have applications in medicinal chemistry, particularly in designing drugs with specific biological activities (Ribeiro, Carvalho, & Proença, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-benzyl-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-20-13-12(14(23)19-16(20)24)21(10-11-6-3-2-4-7-11)15(18-13)17-8-5-9-22/h2-4,6-7,22H,5,8-10H2,1H3,(H,17,18)(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCLGQIHKQPYBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCO)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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